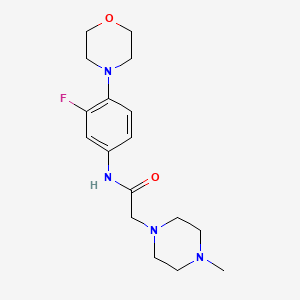

N-(3-fluoro-4-morpholinophenyl)-2-(4-methylpiperazino)acetamide

Description

N-(3-Fluoro-4-morpholinophenyl)-2-(4-methylpiperazino)acetamide is a synthetic acetamide derivative characterized by a 3-fluoro-4-morpholinophenyl group attached to the acetamide nitrogen and a 4-methylpiperazino moiety at the α-carbon. Its molecular structure combines fluorinated aromaticity with two heterocyclic systems (morpholine and piperazine), which are critical for modulating physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(3-fluoro-4-morpholin-4-ylphenyl)-2-(4-methylpiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN4O2/c1-20-4-6-21(7-5-20)13-17(23)19-14-2-3-16(15(18)12-14)22-8-10-24-11-9-22/h2-3,12H,4-11,13H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDHMYNQONHXOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)N3CCOCC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluoro-4-morpholinophenyl)-2-(4-methylpiperazino)acetamide typically involves multiple steps, starting with the preparation of the core phenyl ring[_{{{CITATION{{{2{Process for preparation of (s) (n- [ [3- [3-fluoro-4- (4 ...](https://patents.google.com/patent/WO2009063505A2/en). The fluorination of the phenyl ring is often achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI)[{{{CITATION{{{2{Process for preparation of (s) (n- [ [3- [3-fluoro-4- (4 ](https://patentsgooglecom/patent/WO2009063505A2/en){{{CITATION{{{_2{Process for preparation of (s) (n- [ [3- 3-fluoro-4- (4 ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield[_{{{CITATION{{{_2{Process for preparation of (s) (n- [ [3- 3-fluoro-4- (4 .... The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-fluoro-4-morpholinophenyl)-2-(4-methylpiperazino)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Process for preparation of (s) (n- [ [3- 3-fluoro-4- (4 ...[{{{CITATION{{{_3{Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline ...](https://link.springer.com/article/10.1007/s11164-017-3114-1).

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or neutral conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN3) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, N-(3-fluoro-4-morpholinophenyl)-2-(4-methylpiperazino)acetamide can serve as a probe to study biological processes and pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs for treating infections, inflammation, and other diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which N-(3-fluoro-4-morpholinophenyl)-2-(4-methylpiperazino)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Modifications

The compound’s core acetamide scaffold is shared with multiple analogs, but variations in substituents significantly influence activity, solubility, and target specificity. Below is a comparative analysis of its closest analogs:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Functional Implications of Substituent Variations

- Fluorine vs. Chlorine: Fluorine (in the target compound) reduces metabolic oxidation compared to chlorine (e.g., ), enhancing bioavailability.

- Morpholine vs. Piperazine : Morpholine (target) provides moderate solubility and hydrogen-bonding capacity, while piperazine derivatives (e.g., ) offer flexibility for receptor interactions. 4-Methylpiperazine in the target compound may reduce basicity compared to unmodified piperazine.

- Bulkier Groups : The benzhydryl group in ’s analog introduces steric hindrance, likely improving selectivity for specific receptors (e.g., GPCRs) but reducing aqueous solubility.

Solubility and Pharmacokinetics

- Linezolid (C₁₆H₂₀FN₃O₄, 337.4 g/mol): A structurally distinct but morpholine-containing antibiotic shows sparing solubility in methanol and dichloromethane. This suggests the target compound may share similar solubility challenges due to its morpholine group.

- Thiazole-Containing Analog (): Solubility in dichloromethane highlights the role of heterocycles in modulating solvent compatibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.